N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:
- N-(1,3-dioxoisoindol-2-yl)acetamide
- N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide
Uniqueness
What sets N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O3/c1-23-13-19-27(20-14-23)33(30(35)26-17-15-25(16-18-26)24-9-3-2-4-10-24)21-7-8-22-34-31(36)28-11-5-6-12-29(28)32(34)37/h2-6,9-20H,7-8,21-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGVNIYXPVZID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.